Behenoyl-arabinofuranosyl-cytosine

Pharmacokinetics Prodrug metabolism Antineoplastic agents

Enocitabine, also known as N4-behenoyl-1-β-D-arabinofuranosylcytosine (BH-AC), is a lipophilic prodrug derivative of the nucleoside analog cytarabine (ara-C). It features a C22 behenoyl fatty acid moiety conjugated at the N4 position of the cytosine ring.

Molecular Formula C31H55N3O6
Molecular Weight 565.8 g/mol
CAS No. 55726-47-1
Cat. No. B1671338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBehenoyl-arabinofuranosyl-cytosine
CAS55726-47-1
Synonymsehenoyl ara-C
behenoyl cytarabine
BH-AC
enocitabine
N(4)-behenoyl ara-C
N(4)-behenoyl-1-beta-arabinofuranosylcytosine
N(4)-behenoyl-1-beta-D-arabinofuranosylcytosine
NSC 239336
NSC-239336
sunrabim
Molecular FormulaC31H55N3O6
Molecular Weight565.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39)
InChIKeySAMRUMKYXPVKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enocitabine (Behenoyl-Arabinofuranosyl-Cytosine, BH-AC) for Scientific Research: CAS 55726-47-1


Enocitabine, also known as N4-behenoyl-1-β-D-arabinofuranosylcytosine (BH-AC), is a lipophilic prodrug derivative of the nucleoside analog cytarabine (ara-C) [1]. It features a C22 behenoyl fatty acid moiety conjugated at the N4 position of the cytosine ring [2]. This structural modification confers enhanced lipophilicity and resistance to rapid deamination by cytidine deaminase, thereby altering its pharmacokinetic profile and cellular distribution compared to the parent compound [2].

Why Substituting Enocitabine (BH-AC) with Standard Cytarabine or Other Cytarabine Prodrugs Alters Experimental Outcomes


Direct substitution of enocitabine with cytarabine, ancitabine (cyclocytidine), or cytarabine ocfosfate is not pharmacokinetically or pharmacodynamically equivalent. Comparative studies demonstrate that BH-AC exhibits a significantly longer plasma half-life, slower elimination rate, and distinct tissue distribution profile relative to cytarabine and ancitabine [1]. Furthermore, randomized clinical trials reveal that BH-AC-based regimens yield different complete remission rates and event-free survival outcomes compared to cytarabine-based regimens in both adult and pediatric acute myeloid leukemia populations [2][3]. These quantitative differences in exposure and clinical response underscore that the behenoyl prodrug moiety confers unique properties not recapitulated by other cytarabine derivatives or formulations.

Quantitative Comparative Evidence for Enocitabine (BH-AC) Against Cytarabine and Related Prodrugs


Enocitabine Exhibits Prolonged Plasma Half-Life and Slower Elimination Compared to Cytarabine and Ancitabine

In a comparative pharmacokinetic study in monkeys, BH-AC demonstrated a biphasic plasma disappearance with an initial half-life of 40 min and a second phase half-life of 120 min [1]. In contrast, cytarabine (ara-C) was detectable only for 4 hours at levels of 0.4-0.6 μg/ml [1]. Direct comparison of pharmacokinetic parameters among BH-AC, ara-C, and O2,2′-cyclocytidine (ancitabine) revealed that BH-AC had the longest plasma half-life, the smallest elimination-rate constant, and the smallest excretion-rate constant [1]. In 13 leukemia patients, BH-AC displayed a plasma t1/2 of 60 min in the first phase and 180 min in the second phase, with BH-AC levels of 15.4 μg/ml at 2 h and 1.8 μg/ml at 8 h post-dose [1].

Pharmacokinetics Prodrug metabolism Antineoplastic agents

Enocitabine Achieves Higher Complete Remission Rate in Childhood AML Compared to Cytarabine

A 10-year retrospective, multicenter study in Korea compared idarubicin plus BHAC and 6-thioguanine (BHAC group, n=149) versus idarubicin plus cytarabine-based chemotherapy (cytarabine group, n=191) in children with previously untreated acute myeloid leukemia [1]. The complete remission (CR) rate was significantly higher in the BHAC group (85.2%) compared to the cytarabine group (71.7%) with a P value of 0.004 [1]. The overall response rate (CR+PR) showed a trend toward improvement in the BHAC group (93.3% vs. 87.9%, P=0.139), and the 5-year overall survival estimates were comparable between groups (54.9% for BHAC vs. 52.4% for cytarabine, P=0.281) [1].

Pediatric oncology Acute myeloid leukemia Clinical efficacy

Enocitabine Shows Lower CR and EFS Rates in Adult AML Compared to Cytarabine Under Specific Dosing Schedules

A randomized controlled trial conducted by the Japan Leukemia Study Group enrolled 341 adult AML patients and compared BHAC versus cytarabine as remission-induction and consolidation therapy [1]. The overall complete remission (CR) rate was 77%, with 72% in the BHAC group and 81% in the cytarabine group, a statistically significant difference (P = 0.035) [1]. The predicted 55-month event-free survival (EFS) rate was 30% overall, with 23% in the BHAC group versus 35% in the cytarabine group (P = 0.0253) [1].

Adult acute myeloid leukemia Randomized controlled trial Comparative effectiveness

Enocitabine Demonstrates Resistance to Deamination by Cytidine Deaminase

Enocitabine is engineered to be resistant to deamination by cytidine deaminase, the primary enzyme responsible for the rapid inactivation of cytarabine to the biologically inactive uracil arabinoside [1][2]. While cytarabine undergoes rapid deamination (t1/2 < 15 min in plasma), the behenoyl modification at the N4 position of the cytosine ring sterically hinders enzymatic access to the deamination site [2]. This resistance prolongs the systemic availability of the active ara-C metabolite generated after hydrolysis of the prodrug [1].

Drug metabolism Enzymatic stability Prodrug activation

Enocitabine Exhibits Significantly Higher Lipophilicity (LogP) Compared to Cytarabine

The lipophilicity of enocitabine is substantially greater than that of cytarabine, as reflected by their calculated LogP values. Enocitabine has a LogP ranging from approximately 5.6 to 9.2, depending on the computational method used [1][2]. In contrast, cytarabine is hydrophilic with a LogP of approximately -2.0 to -1.0 [3]. This >7 log unit difference in partition coefficient translates to a dramatic alteration in tissue distribution and membrane permeability [2].

Physicochemical properties Drug distribution Lipophilicity

Optimal Research and Industrial Application Scenarios for Enocitabine (BH-AC) Based on Quantitative Differentiation


Preclinical In Vivo Models Requiring Sustained Antileukemic Drug Exposure

In murine leukemia models or xenograft studies where continuous infusion of cytarabine is impractical, BH-AC offers a practical advantage due to its prolonged plasma half-life (t1/2β of 180 min in humans vs. <15 min for cytarabine) [1]. Researchers can achieve sustained therapeutic levels with less frequent dosing, simplifying experimental logistics and potentially improving model reproducibility.

Pediatric Acute Myeloid Leukemia (AML) Translational Research

Given the superior complete remission rate (85.2% vs. 71.7%, P=0.004) observed in childhood AML when BHAC is combined with idarubicin [2], this compound is particularly well-suited for preclinical studies investigating novel combination therapies or resistance mechanisms specific to pediatric leukemia.

Investigating Prodrug Activation and Deaminase Resistance Mechanisms

The distinct resistance of BH-AC to cytidine deaminase-mediated inactivation, compared to the rapid deamination of cytarabine [3], makes it an ideal tool for studying the role of deaminase activity in drug resistance. It can be used to dissect the contribution of enzymatic degradation to treatment failure in cellular and animal models.

Lipid-Based Drug Delivery System Development

The high lipophilicity of BH-AC (LogP 5.6-9.2 vs. -2.0 for cytarabine) [4] suggests it may be a valuable payload for liposomal or lipid nanoparticle formulations. Its preferential accumulation in bone marrow and red blood cells [3] can be exploited in the design of targeted delivery systems for hematological malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Behenoyl-arabinofuranosyl-cytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.